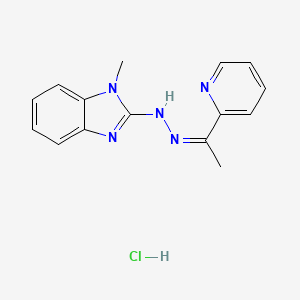

SI-2 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-N-[(Z)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5.ClH/c1-11(12-7-5-6-10-16-12)18-19-15-17-13-8-3-4-9-14(13)20(15)2;/h3-10H,1-2H3,(H,17,19);1H/b18-11-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDYJHORKRVKALB-VVTVMFAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=NC2=CC=CC=C2N1C)C3=CC=CC=N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/NC1=NC2=CC=CC=C2N1C)/C3=CC=CC=N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to SI-2 Hydrochloride: A Novel SRC-3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SI-2 hydrochloride, also known as EPH 116 hydrochloride, is a potent and selective small-molecule inhibitor of Steroid Receptor Coactivator-3 (SRC-3), a key transcriptional coactivator implicated in the progression of various cancers, most notably breast cancer. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining detailed experimental protocols for its characterization. The guide is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug development.

Introduction

Steroid Receptor Coactivator-3 (SRC-3), also known as Amplified in Breast Cancer 1 (AIB1), is a member of the p160 family of nuclear receptor coactivators.[1] Overexpression of SRC-3 is a frequent event in a variety of cancers, including breast, prostate, and lung cancer, and is often correlated with poor prognosis and resistance to therapy.[1] SRC-3 functions as a critical nexus for numerous intracellular signaling pathways that are essential for cancer cell proliferation, survival, and metastasis.[2] The development of small-molecule inhibitors targeting SRC-3 has been a significant focus of cancer research. This compound has emerged as a promising lead compound that directly targets SRC-3, leading to its degradation and subsequent inhibition of cancer cell growth.[3]

Mechanism of Action

This compound exerts its anticancer effects primarily through the direct inhibition and subsequent degradation of the SRC-3 protein. The proposed mechanism of action involves the following key steps:

-

Direct Binding: SI-2 physically interacts with the SRC-3 protein.[4]

-

Induction of Degradation: This binding event triggers the degradation of SRC-3.[3] Notably, this degradation process has been shown to be independent of the classical ubiquitin-proteasome pathway. Instead, it is mediated by the REGγ proteasome in an ATP-independent manner.[5]

-

Inhibition of Transcriptional Activity: By reducing the cellular levels of SRC-3, SI-2 effectively inhibits the transcriptional coactivation of SRC-3's target genes, which are involved in cell growth, proliferation, and survival.[4]

-

Downstream Effects: The depletion of SRC-3 disrupts multiple oncogenic signaling pathways, including the PI3K/AKT/mTOR, insulin-like growth factor (IGF-1), and epidermal growth factor (EGF) pathways, ultimately leading to the inhibition of cancer cell proliferation, migration, and invasion, and the induction of apoptosis.[2]

Signaling Pathway Diagram

Caption: SRC-3 signaling pathways and the inhibitory mechanism of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its efficacy and pharmacokinetic properties.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| MDA-MB-468 | Triple-Negative Breast Cancer | 3.4 | [2] |

| MCF-7 | Estrogen Receptor-Positive Breast Cancer | ~10-20 | [2] |

| T47D | Estrogen Receptor-Positive Breast Cancer | ~10-20 | [2] |

| BT-474 | HER2-Positive Breast Cancer | ~10-20 | [2] |

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Route of Administration | Dosage (mg/kg) | Reference(s) |

| Half-life (t½) | ~1 hour | Intraperitoneal (i.p.) | 20 | [2] |

| Cmax | Not reported | Intraperitoneal (i.p.) | 20 | [2] |

| Tmax | Not reported | Intraperitoneal (i.p.) | 20 | [2] |

| Oral Availability | Reported as "reasonable" | Oral (p.o.) | Not specified | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, or until purple formazan crystals are visible.[6]

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6]

Western Blot Analysis for SRC-3 Levels

This protocol is used to assess the effect of this compound on the protein expression levels of SRC-3.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against SRC-3

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.[7]

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[7]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against SRC-3 overnight at 4°C.[7]

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.

In Vivo Xenograft Tumor Model

This protocol describes the establishment of a breast cancer xenograft model in mice to evaluate the in vivo efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

MDA-MB-231 breast cancer cells

-

Matrigel (optional)

-

This compound formulation for injection (e.g., in PBS)

-

Calipers for tumor measurement

Procedure:

-

Harvest MDA-MB-231 cells and resuspend them in sterile PBS, optionally mixed with Matrigel at a 1:1 ratio.

-

Subcutaneously inject 1-5 x 10^6 cells into the flank or mammary fat pad of each mouse.[8][9]

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

-

Administer this compound to the treatment group via the desired route (e.g., intraperitoneal injection) at a predetermined dose and schedule (e.g., 2 mg/kg, twice daily).[2] The control group should receive the vehicle.

-

Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²)/2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for SRC-3 levels).

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for characterizing a small molecule inhibitor like this compound and the logical relationship of the key experimental stages.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the characterization of this compound.

Logical Relationship Diagram

Caption: Logical progression of research leading to the validation of SI-2 as a preclinical candidate.

Conclusion

This compound represents a significant advancement in the development of targeted therapies against SRC-3-driven cancers. Its unique mechanism of action, involving the direct binding and subsequent proteasomal degradation of SRC-3, offers a novel strategy to combat tumors that are dependent on this oncogenic coactivator. The data and protocols presented in this guide provide a solid foundation for further research and development of SI-2 and its analogs as potential clinical candidates for the treatment of breast cancer and other malignancies. Continued investigation into its detailed degradation mechanism and in vivo performance will be crucial for its translation into a therapeutic agent.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. Development of potent small-molecule inhibitors to drug the undruggable steroid receptor coactivator-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Improved SRC-3 Inhibitors as Breast Cancer Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 5. The SRC-3/AIB1 coactivator is degraded in a ubiquitin- and ATP-independent manner by the REGgamma proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The synergistic effect of 2,3,5,4′-Tetrahydroxystilbene-2-O-β-d-glucoside combined with Adriamycin on MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 8. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 9. altogenlabs.com [altogenlabs.com]

SI-2 Hydrochloride: A Potent and Selective SRC-3 Inhibitor for Cancer Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Steroid Receptor Coactivator-3 (SRC-3), also known as Amplified in Breast Cancer 1 (AIB1), is a pivotal transcriptional coactivator that plays a critical role in the development and progression of various cancers, including breast, lung, prostate, and pancreatic cancer.[1] SRC-3 is situated at the nexus of numerous intracellular signaling pathways crucial for cancer cell proliferation, migration, and survival.[1] Its overexpression is frequently correlated with poor prognosis and resistance to therapy, making it a compelling target for anticancer drug development. However, SRC-3 has been traditionally considered "undruggable" due to its large, unstructured nature.[1]

SI-2 hydrochloride has emerged as a first-in-class, potent, and selective small molecule inhibitor of SRC-3.[2][3] This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, key experimental data, and detailed protocols for its evaluation.

Mechanism of Action

This compound exerts its anticancer effects by directly targeting and promoting the degradation of the SRC-3 protein.[1] Unlike traditional inhibitors that block the active site of an enzyme, SI-2 binds to SRC-3 and triggers its destruction, leading to a significant reduction in SRC-3 protein levels within cancer cells.[1] This depletion of SRC-3 disrupts multiple oncogenic signaling pathways that are dependent on its coactivator function, ultimately leading to the inhibition of cancer cell growth and survival.[1][4]

The depletion of SRC-3 by SI-2 has been shown to impact several downstream signaling pathways critical for tumorigenesis:

-

Estrogen Receptor (ER) Signaling: In hormone-dependent cancers, SRC-3 is a key coactivator for the estrogen receptor. By reducing SRC-3 levels, SI-2 can inhibit ER-mediated gene transcription, a key driver of breast cancer growth.[5]

-

Growth Factor Signaling: SRC-3 is involved in growth factor signaling pathways such as the Insulin-like Growth Factor (IGF-I) and Epidermal Growth Factor Receptor (EGFR) pathways.[4][6] Inhibition of SRC-3 can therefore attenuate these pro-survival signals.

-

Cell Cycle Progression: SRC-3 interacts with cell cycle regulators like E2F1 to promote the G1/S phase transition.[4][6] SI-2-mediated degradation of SRC-3 can lead to cell cycle arrest.

Below is a diagram illustrating the proposed mechanism of action of this compound.

Caption: Proposed mechanism of this compound action.

Data Presentation

In Vitro Efficacy

This compound demonstrates potent and selective cytotoxicity against various breast cancer cell lines while sparing normal cells.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MDA-MB-468 | Triple-Negative Breast Cancer | 3.4 | [3] |

| Various Breast Cancer Cell Lines | Breast Cancer | 3 - 20 | [2][3] |

In Vivo Efficacy

In a xenograft mouse model using MDA-MB-468 human breast cancer cells, this compound significantly inhibited tumor growth.

| Animal Model | Cell Line | Treatment Regimen | Tumor Growth Inhibition | Reference |

| Athymic Nude Mice | MDA-MB-468 | 2 mg/kg, twice daily, intraperitoneal injection | Significant inhibition | [3] |

Pharmacokinetics

Pharmacokinetic studies in mice have demonstrated that this compound is orally available.

| Parameter | Value | Animal Model | Administration | Reference |

| T1/2 | ~1 hour | CD-1 Mice | Intraperitoneal | [2] |

| Cmax | ~3.0 µM | CD-1 Mice | Intraperitoneal | [2] |

| tmax | ~0.25 hours | CD-1 Mice | Intraperitoneal | [2] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound in MDA-MB-468 cells.

Materials:

-

MDA-MB-468 cells

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed MDA-MB-468 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of DMEM with 10% FBS.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

References

- 1. New class of small molecule, SI-2, can drug the ‘undruggable’ steroid receptor coactivator-3 - Baylor College of Medicine Blog Network [blogs.bcm.edu]

- 2. Development of potent small-molecule inhibitors to drug the undruggable steroid receptor coactivator-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Steroid receptor coactivator-3 inhibition generates breast cancer antitumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SRC-3, a Steroid Receptor Coactivator: Implication in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Critical Roles of SRC-3 in the Development and Progression of Breast Cancer, Rendering It a Prospective Clinical Target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SRC-3 Has a Role in Cancer Other Than as a Nuclear Receptor Coactivator - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SI-2 Hydrochloride in Inhibiting Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SI-2 hydrochloride is a potent and selective small-molecule inhibitor of Steroid Receptor Coactivator-3 (SRC-3), a protein frequently overexpressed in various cancers and implicated in tumor initiation, progression, and metastasis. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role in curbing cancer cell proliferation. We will delve into the downstream effects of SRC-3 inhibition by SI-2, including the induction of apoptosis and cell cycle arrest, and the modulation of key signaling pathways. This document summarizes quantitative data on SI-2's efficacy, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms to facilitate a comprehensive understanding for research and drug development applications.

Introduction

Cancer remains a formidable challenge in modern medicine, with aberrant signaling pathways driving uncontrolled cell proliferation being a hallmark of the disease. Steroid Receptor Coactivator-3 (SRC-3), also known as Amplified in Breast Cancer 1 (AIB1), is a transcriptional coactivator that plays a pivotal role in enhancing the activity of nuclear receptors and other transcription factors.[1][2] Its overexpression has been correlated with poor prognosis in several cancers, including breast, prostate, and lung cancer.[2] The development of small-molecule inhibitors targeting SRC-3, such as this compound, represents a promising therapeutic strategy.[1][2]

This compound has been shown to selectively bind to and promote the degradation of SRC-3, leading to a significant reduction in cancer cell viability and tumor growth.[1][3] This guide will explore the multifaceted role of this compound in the context of cancer cell proliferation, providing a technical overview for researchers in the field.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the direct inhibition of SRC-3.[1] Unlike traditional approaches that aim to block the interaction of a protein with its partners, SI-2 appears to trigger the degradation of the SRC-3 protein itself.[2][3] This leads to a downstream cascade of events that collectively inhibit cancer cell proliferation.

SRC-3 Inhibition and Downstream Signaling

SRC-3 is a central node in numerous signaling pathways that are critical for cancer cell growth and survival.[2] By inhibiting SRC-3, this compound effectively disrupts these pathways.

Impact on Cell Cycle Regulators: c-Myc and p27

A critical aspect of this compound's anti-proliferative effect is its influence on key cell cycle regulators, notably c-Myc and p27.

-

c-Myc: The oncoprotein c-Myc is a potent driver of cell proliferation. SRC has been shown to be required for the cap-dependent translation of c-Myc. Therefore, inhibition of SRC by compounds like SI-2 can lead to a reduction in c-Myc protein levels, thereby stalling cell cycle progression.

-

p27Kip1: The cyclin-dependent kinase (CDK) inhibitor p27Kip1 is a crucial tumor suppressor that halts the cell cycle at the G1 phase. SRC can phosphorylate p27, marking it for degradation by the proteasome via the SKP2 ubiquitin ligase pathway. By inhibiting SRC, SI-2 can prevent the degradation of p27, leading to its accumulation and subsequent cell cycle arrest.

Quantitative Data on this compound's Efficacy

The potency of this compound has been evaluated across various cancer cell lines, demonstrating significant anti-proliferative effects at nanomolar concentrations.

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| MDA-MB-468 | Triple-Negative Breast Cancer | 3.4 | [1][4] |

| MCF-7 | Estrogen Receptor-Positive Breast Cancer | Low nM range | [1] |

| BT-474 | HER2-Positive Breast Cancer | Low nM range | [1] |

| Various Breast Cancer Cell Lines | 3-20 | [5][6][7] |

Table 1: Half-maximal inhibitory concentration (IC50) of this compound in different breast cancer cell lines.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on cancer cell proliferation.

Cell Viability and Proliferation (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 1 x 104 cells per well in 200 µL of culture medium and incubate overnight.

-

Treatment: Treat the cells with various concentrations of this compound (or vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 50 µL of MTT solution (5 mg/mL in RPMI) to each well and incubate at 37°C for 1-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100-150 µL of a solubilization solution (e.g., 0.5% SDS, 25 mM HCl, 90% isopropyl alcohol or DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cancer cells with this compound for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells, and wash them twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 106 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1-2 µL of Propidium Iodide (PI) working solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify the levels of specific proteins, such as SRC-3, c-Myc, and p27.

Protocol:

-

Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for SRC-3, c-Myc, p27, or a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Migration (Wound Healing/Scratch Assay)

This assay assesses the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.

Protocol:

-

Create Monolayer: Grow cells to full confluency in a 6-well plate.

-

Create Wound: Use a sterile pipette tip to create a straight scratch across the cell monolayer.

-

Wash and Treat: Wash the wells with PBS to remove detached cells and then add fresh media containing this compound or a vehicle control.

-

Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., every 6-12 hours) using a microscope.

-

Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Conclusion

This compound presents a compelling case as a targeted therapeutic agent for cancers characterized by SRC-3 overexpression. Its ability to induce the degradation of this key oncoprotein leads to a multi-pronged attack on cancer cell proliferation, encompassing the induction of apoptosis, cell cycle arrest through the stabilization of p27, and the downregulation of pro-proliferative factors like c-Myc. The potent, low-nanomolar efficacy of SI-2 in various breast cancer cell lines underscores its therapeutic potential. The experimental protocols and mechanistic diagrams provided in this guide offer a solid foundation for further research and development of this compound and other SRC-3 inhibitors as novel anti-cancer therapies. Continued investigation into the intricate signaling networks modulated by SI-2 will be crucial for optimizing its clinical application and identifying potential combination therapies.

References

- 1. p27 phosphorylation by Src regulates inhibition of Cyclin E-Cdk2 and p27 proteolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Src Inhibition Blocks c-Myc Translation and Glucose Metabolism to Prevent the Development of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Growth arrest by the cyclin-dependent kinase inhibitor p27Kip1 is abrogated by c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SRC Increases MYC mRNA Expression in Estrogen Receptor-Positive Breast Cancer via mRNA Stabilization and Inhibition of p53 Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. p21 and p27: roles in carcinogenesis and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Src Inhibition Blocks c-Myc Translation and Glucose Metabolism to Prevent the Development of Breast Cancer [repository.rice.edu]

EPH 116 Hydrochloride: A Technical Guide to the SRC-3 Inhibitor SI-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of EPH 116 hydrochloride, an alternative name for the potent and selective small molecule inhibitor SI-2. The primary molecular target of SI-2 is the Steroid Receptor Coactivator-3 (SRC-3/AIB1), a key transcriptional coactivator implicated in the development and progression of various cancers, particularly breast cancer. This document details the mechanism of action of SI-2, its effects on key signaling pathways, and provides detailed protocols for essential in vitro and in vivo experimental assays. Quantitative data are summarized in tabular format for ease of reference, and complex biological pathways and experimental workflows are visualized using diagrams generated with Graphviz.

Introduction

Steroid Receptor Coactivator-3 (SRC-3), also known as Amplified in Breast Cancer 1 (AIB1), is a member of the p160 family of nuclear receptor coactivators.[1] Overexpression of SRC-3 is frequently observed in various malignancies and is associated with cancer progression, metastasis, and therapeutic resistance.[2][3] SI-2 (also known as EPH 116 hydrochloride) has emerged as a promising therapeutic agent that directly targets SRC-3.[4][5] This guide serves as a technical resource for researchers investigating the therapeutic potential and biological functions of SI-2.

Chemical and Pharmacokinetic Properties

SI-2 hydrochloride is a small molecule inhibitor with favorable drug-like properties.[4] A summary of its key characteristics is provided in Table 1.

| Property | Value | Reference(s) |

| Synonyms | EPH 116 hydrochloride, SI-2 | [4] |

| Molecular Target | Steroid Receptor Coactivator-3 (SRC-3) | [2] |

| IC50 (Breast Cancer Cell Death) | 3-20 nM | [4] |

| In Vivo Half-life (t1/2) (CD1 Mice) | 1 hour (intraperitoneal) | [4] |

| Max Plasma Concentration (Cmax) | 3.0 µM (20 mg/kg, intraperitoneal) | [4] |

| Time to Cmax (tmax) | 0.25 hours (intraperitoneal) | [4] |

Mechanism of Action

SI-2 exerts its anti-cancer effects primarily through the targeted inhibition of SRC-3. Unlike traditional inhibitors that block the function of a protein, SI-2 induces the post-transcriptional degradation of the SRC-3 protein.[2][6] This leads to a significant reduction in cellular SRC-3 levels, thereby disrupting the downstream signaling pathways that are dependent on SRC-3 for their oncogenic activity.[2][7] The degradation of SRC-3 by SI-2 is thought to involve the ubiquitin-proteasome system.[2][8]

Signaling Pathways

SRC-3 functions as a critical node in multiple signaling pathways that drive cancer cell proliferation, survival, and metastasis. By promoting the degradation of SRC-3, SI-2 effectively downregulates these oncogenic pathways.

SRC-3 and the PI3K/AKT/mTOR Pathway

SRC-3 is known to positively regulate the PI3K/AKT/mTOR signaling cascade, a central pathway in cell growth and survival.[9] Inhibition of SRC-3 by SI-2 leads to the downregulation of this pathway, contributing to the observed anti-proliferative effects.

References

- 1. researchgate.net [researchgate.net]

- 2. SRC-3, a Steroid Receptor Coactivator: Implication in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lead Compound Development of SRC-3 Inhibitors with Improved Pharmacokinetic Properties and Anticancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. SI-2 (EPH116) hydrochloride | SRC-3 inhibitor | Probechem Biochemicals [probechem.com]

- 6. news-medical.net [news-medical.net]

- 7. Critical Roles of SRC-3 in the Development and Progression of Breast Cancer, Rendering It a Prospective Clinical Target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cullin 3 mediates SRC-3 ubiquitination and degradation to control the retinoic acid response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of the Steroid Receptor Coactivator SRC-3 in Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

understanding the transcriptional inhibitory function of SI-2 hydrochloride

An In-depth Technical Guide to the Transcriptional Inhibitory Function of SI-2 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the small-molecule inhibitor, this compound, focusing on its core transcriptional inhibitory functions. SI-2 represents a novel therapeutic strategy targeting the "undruggable" steroid receptor coactivator-3 (SRC-3), a key driver in many cancers.

Executive Summary

Steroid receptor coactivator-3 (SRC-3), also known as amplified in breast cancer 1 (AIB1), is a nuclear protein that plays a critical role in the formation and proliferation of various cancers, including breast, lung, prostate, and pancreatic cancer.[1] Due to its large, unstructured nature, SRC-3 has been traditionally considered an "undruggable" target.[1] this compound emerges as a first-in-class small-molecule inhibitor that not only curtails the transcriptional activity of SRC-3 but also uniquely promotes its degradation.[1][2] This dual mechanism effectively reduces SRC-3 protein concentrations within cancer cells, leading to inhibited tumor growth and cell death.[1][2] Preclinical studies demonstrate that SI-2 selectively kills cancer cells with low nanomolar efficacy while exhibiting minimal toxicity to normal cells and major organs in animal models.[1][2]

Mechanism of Action: A Dual Approach to SRC-3 Inhibition

The primary mechanism of SI-2 involves the direct targeting of SRC-3. Unlike traditional inhibitors that simply block a protein's active site, SI-2's function is multifaceted:

-

Inhibition of Transcriptional Activity : SI-2 directly interferes with the intrinsic transcriptional activities of SRC-3.[2][3] SRC-3 normally functions by interacting with nuclear receptors and other transcription factors to enhance the expression of genes critical for cancer cell proliferation, migration, and survival.[4] SI-2 disrupts this coactivator function.

-

Induction of Protein Degradation : A key feature of SI-2 is its ability to reduce the cellular protein levels of SRC-3 post-transcriptionally.[2] While the exact mechanism is still under investigation, it is known that SI-2 binds to SRC-3 and triggers its degradation, leading to a dose-dependent decrease in SRC-3 protein concentration.[1] This action is selective, as it does not significantly affect the levels of other coactivators like CARM-1.[2]

-

Broad SRC Family Inhibition : While most potent against SRC-3, SI-2 also demonstrates inhibitory effects on other members of the steroid receptor coactivator family, namely SRC-1 and SRC-2.[2][3]

This dual-action mechanism is visualized in the signaling pathway below.

Caption: Proposed mechanism of SI-2 action in a cancer cell.

Quantitative Data Summary

The efficacy and pharmacological properties of SI-2 have been quantified across various preclinical studies. The data is summarized in the tables below.

Table 1: In Vitro Cytotoxicity of SI-2 in Breast Cancer Cell Lines

| Cell Line | Type | IC₅₀ Value (nM) |

| MDA-MB-468 | Triple-Negative | 3.4[2] |

| MCF-7 | Endocrine-Sensitive | ~5-10[2] |

| BT-474 | Endocrine-Resistant | ~10-15[2] |

| T47D | Endocrine-Sensitive | Not specified, but effective[2] |

Data represents the concentration of SI-2 required to inhibit cell growth by 50% after 72 hours of treatment.[2]

Table 2: Effect of SI-2 on SRC Transcriptional Activity and Protein Levels

| Target | Assay | Concentration | Result |

| SRC-3 | Luciferase Assay | 0 - 250 nM | Dose-dependent reduction in activity[2] |

| SRC-1 | Luciferase Assay | 0 - 250 nM | Dose-dependent reduction in activity[2] |

| SRC-2 | Luciferase Assay | 0 - 250 nM | Dose-dependent reduction in activity[2] |

| SRC-3 | Western Blot (MDA-MB-468) | 100 nM (24h) | Significant protein level reduction[2] |

| SRC-1 | Western Blot (MDA-MB-468) | 100 nM (24h) | Protein level reduction[2] |

| SRC-2 | Western Blot (MDA-MB-468) | 100 nM (24h) | Protein level reduction[2] |

Table 3: Pharmacokinetic and Drug-Like Properties of SI-2

| Parameter | Value |

| Molecular Weight | 265 g·mol⁻¹[2] |

| Experimental LogP | 0.44[2] |

| H-Bond Donors | 1[2] |

| H-Bond Acceptors | 4[2] |

| Polar Surface Area | 52 Ų[2] |

| In Vivo Half-life (mice) | ~1 hour[2][5] |

| Oral Availability | ~30% (compared to i.p.)[2] |

| hERG Channel IC₅₀ | 3.78 µM[5] |

Key Experimental Protocols

The characterization of SI-2 involved several key experimental methodologies, detailed below.

Luciferase Reporter Assay for Transcriptional Activity

This assay measures the ability of SI-2 to inhibit the intrinsic transcriptional activity of SRC proteins.

Protocol:

-

Cell Culture and Transfection: HeLa cells are cultured and transiently transfected with two plasmids:

-

A reporter plasmid (e.g., pG5-LUC) containing a luciferase gene under the control of a promoter.

-

An expression vector for either a control protein (pBIND) or the SRC protein of interest fused to a DNA-binding domain (e.g., pBIND-SRC-3).

-

-

SI-2 Treatment: Twenty-four hours post-transfection, the cells are treated with varying concentrations of SI-2 (e.g., 0, 5, 50, 250 nM).[2]

-

Incubation: Cells are incubated with SI-2 for 24 hours.[2]

-

Cell Lysis and Luciferase Measurement: Cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.

-

Data Analysis: The luciferase signal is normalized to a control, and the dose-dependent inhibition by SI-2 is calculated. A significant reduction in luciferase activity in SRC-transfected cells compared to the control indicates inhibition of the coactivator's transcriptional function.[2]

Caption: Workflow for the Luciferase Reporter Assay.

Western Blotting for Protein Level Analysis

This technique is used to quantify the reduction of SRC protein levels in cells following treatment with SI-2.

Protocol:

-

Cell Culture and Treatment: Cancer cells (e.g., MDA-MB-468) are seeded and allowed to adhere. They are then treated with different concentrations of SI-2 for a specified duration (e.g., 24 hours).[2]

-

Protein Extraction: Cells are washed and lysed to extract total cellular proteins.

-

Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., anti-SRC-3, anti-actin). A loading control like actin is used to ensure equal protein loading.[2]

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

-

Quantification: The intensity of the bands is quantified using densitometry software, and SRC-3 levels are normalized to the loading control.[2]

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is used to determine the IC₅₀ values of SI-2.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

SI-2 Treatment: The cells are treated with a range of SI-2 concentrations.

-

Incubation: The plates are incubated for 72 hours to allow for the cytotoxic effects to manifest.[2]

-

MTT Addition: MTT reagent is added to each well and incubated for a few hours, during which viable cells with active metabolism convert the MTT into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is read on a microplate reader at a specific wavelength.

-

IC₅₀ Calculation: The absorbance values are plotted against the drug concentration to generate a dose-response curve, from which the IC₅₀ value is calculated.

In Vivo Tumor Growth Inhibition Study

Orthotopic mouse models are used to assess the anti-tumor efficacy and potential toxicity of SI-2 in a living organism.

Protocol:

-

Tumor Cell Implantation: Human breast cancer cells (e.g., MDA-MB-468) are implanted into the mammary fat pads of immunocompromised mice.[2]

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment Administration: Mice are randomized into treatment and control groups. The treatment group receives SI-2 (e.g., 2 mg/kg via intraperitoneal injection) on a determined schedule, while the control group receives a vehicle (e.g., PBS).[2]

-

Monitoring: Tumor size and mouse body weight are measured regularly (e.g., once per week). Tumor volume is calculated using the formula: (length × width²)/2.[2]

-

Immunohistochemistry (IHC): Tumor tissues are stained for SRC-3 to confirm its downregulation in vivo and for proliferation markers like Ki-67.[2] Major organs may also be collected for histological analysis to assess toxicity.[2]

References

- 1. New class of small molecule, SI-2, can drug the ‘undruggable’ steroid receptor coactivator-3 - Baylor College of Medicine Blog Network [blogs.bcm.edu]

- 2. Development of potent small-molecule inhibitors to drug the undruggable steroid receptor coactivator-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SI-2 (EPH116) hydrochloride | SRC-3 inhibitor | Probechem Biochemicals [probechem.com]

- 4. Development of improved SRC-3 inhibitors as breast cancer therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of Improved SRC-3 Inhibitors as Breast Cancer Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Modulatory Effects of SI-2 Hydrochloride on Steroid Receptor Coactivators SRC-1 and SRC-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of SI-2 hydrochloride's effects on the steroid receptor coactivators SRC-1 and SRC-2. This compound has been primarily identified as a potent small molecule inhibitor of SRC-3, a key transcriptional coactivator implicated in various cancers. However, emerging evidence demonstrates that SI-2 also exerts modulatory effects on SRC-1 and SRC-2, albeit to a lesser extent than on SRC-3. This document consolidates available quantitative data, details relevant experimental protocols, and presents signaling pathway and workflow diagrams to facilitate further research and drug development efforts targeting the SRC family of coactivators.

Introduction to this compound and the SRC Family

The steroid receptor coactivator (SRC) family, comprising SRC-1 (NCOA1), SRC-2 (NCOA2/TIF2/GRIP1), and SRC-3 (NCOA3/AIB1), are pivotal transcriptional coactivators that play a crucial role in mediating the transcriptional activity of nuclear receptors and other transcription factors.[1] These coactivators are involved in a myriad of physiological processes, including development, metabolism, and reproduction.[2] Dysregulation of SRCs, particularly their overexpression, is frequently associated with the initiation and progression of various cancers, including breast, prostate, and lung cancer, as well as the development of resistance to endocrine therapies.[3]

This compound is a small molecule inhibitor that was developed to target the oncogenic activity of SRC-3.[4] It has been shown to selectively reduce the protein levels and transcriptional activities of SRC-3, leading to the inhibition of cancer cell growth and the induction of apoptosis.[5] Notably, SI-2 also affects the other two members of the p160 family of steroid receptor coactivators, SRC-1 and SRC-2.[6] Understanding the full spectrum of SI-2's activity on all three SRCs is critical for its development as a therapeutic agent.

Quantitative Data on the Effects of SI-2 on SRC-1 and SRC-2

While the primary focus of many studies has been on the potent inhibition of SRC-3 by SI-2, data is available regarding its effects on SRC-1 and SRC-2. The following tables summarize the key quantitative findings.

Table 1: Effect of SI-2 on the Transcriptional Activity of SRC-1 and SRC-2

| Coactivator | Cell Line | Assay | SI-2 Concentration (nM) | Inhibition of Transcriptional Activity (%) | Reference |

| SRC-1 | HeLa | Luciferase Reporter Assay | 5 | ~10% | [3] |

| 50 | ~25% | [3] | |||

| 250 | ~40% | [3] | |||

| SRC-2 | HeLa | Luciferase Reporter Assay | 5 | ~5% | [3] |

| 50 | ~20% | [3] | |||

| 250 | ~35% | [3] |

Table 2: Effect of SI-2 on the Protein Levels of SRC-1 and SRC-2

| Coactivator | Cell Line | Assay | SI-2 Concentration (nM) | Observation | Reference |

| SRC-1 | MDA-MB-468 | Western Blot | 20 | Slight reduction | [3] |

| 100 | Moderate reduction | [3] | |||

| 200 | Significant reduction | [3] | |||

| SRC-2 | MDA-MB-468 | Western Blot | 20 | Minimal reduction | [3] |

| 100 | Slight reduction | [3] | |||

| 200 | Moderate reduction | [3] |

Table 3: Cytotoxicity of SI-2 in Breast Cancer Cell Lines

| Cell Line | IC50 (nM) | Assay | Reference |

| MDA-MB-468 | 3.4 | MTT Assay | [3] |

| MCF-7 | ~5 | MTT Assay | [3] |

| BT-474 | ~10 | MTT Assay | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of SI-2 on SRC-1 and SRC-2.

Cell Culture and SI-2 Treatment

-

Cell Lines: Human breast cancer cell lines such as MDA-MB-468, MCF-7, and HeLa are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and stored at -20°C. The stock solution is diluted to the desired final concentrations in the cell culture medium immediately before use. The final DMSO concentration in the medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.

-

Treatment: Cells are seeded at an appropriate density and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of SI-2 or vehicle (DMSO) as a control. The incubation time varies depending on the specific assay, typically ranging from 24 to 72 hours.[3]

Western Blot Analysis for SRC-1 and SRC-2 Protein Levels

-

Cell Lysis: After treatment with SI-2, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.[5]

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[7]

-

Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8]

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for SRC-1 or SRC-2 overnight at 4°C with gentle agitation. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software.[9]

Luciferase Reporter Assay for Transcriptional Activity

-

Plasmid Transfection: HeLa cells are seeded in 24-well plates. The following day, cells are co-transfected with a pG5-LUC reporter vector, a pBIND vector containing the GAL4 DNA-binding domain fused to the full-length SRC-1 or SRC-2, and a Renilla luciferase vector (for normalization) using a suitable transfection reagent.[3]

-

SI-2 Treatment: 24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of SI-2 or vehicle control.

-

Cell Lysis and Luciferase Assay: After 24 hours of treatment, cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system according to the manufacturer's protocol.[10][11]

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The results are expressed as relative luciferase units (RLU).

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

The SRC family of coactivators are central nodes in cellular signaling, integrating inputs from various pathways to regulate gene expression. SI-2, by targeting SRCs, can disrupt these signaling networks.

Caption: Simplified signaling network illustrating the role of SRC-1 and SRC-2 as integrators of growth factor and steroid hormone pathways, and the inhibitory effect of SI-2.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols described in this guide.

Caption: Step-by-step workflow for Western blot analysis of SRC-1 and SRC-2 protein levels following SI-2 treatment.

Caption: Workflow for the dual-luciferase reporter assay to measure the effect of SI-2 on SRC-1 and SRC-2 transcriptional activity.

Discussion and Future Directions

The available data indicate that this compound, in addition to being a potent SRC-3 inhibitor, also moderately reduces the protein levels and transcriptional activities of SRC-1 and SRC-2. This broader activity profile may contribute to its overall anti-cancer efficacy, as SRC-1 and SRC-2 are also implicated in tumor progression and therapeutic resistance.[3]

Several key areas warrant further investigation:

-

Direct Binding Affinity: Quantitative biophysical assays, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), are needed to determine the direct binding affinities (Kd values) of SI-2 for SRC-1 and SRC-2. This will provide a more complete picture of its selectivity profile.

-

Mechanism of Protein Reduction: The precise mechanism by which SI-2 leads to the reduction of SRC-1 and SRC-2 protein levels is not fully elucidated. Further studies are required to determine if it involves proteasomal degradation, similar to its effect on SRC-3.

-

Impact on Specific Signaling Pathways: While the general involvement of SRC-1 and SRC-2 in various signaling pathways is known, research is needed to identify the specific downstream signaling cascades and target genes that are most affected by SI-2's modulation of these two coactivators.

-

In Vivo Efficacy: The contribution of SRC-1 and SRC-2 inhibition to the in vivo anti-tumor effects of SI-2 needs to be further explored, potentially through studies using cancer models with differential expression of the three SRCs.

Conclusion

This compound is a promising anti-cancer agent that targets the SRC family of coactivators. While its primary target is SRC-3, its inhibitory effects on SRC-1 and SRC-2 are significant and contribute to its pharmacological profile. This technical guide provides a foundation for researchers and drug developers to further investigate the multifaceted mechanism of action of SI-2 and to explore the therapeutic potential of targeting the entire SRC coactivator family in cancer. The detailed protocols and visual aids are intended to facilitate the design and execution of future studies in this important area of cancer research.

References

- 1. Steroid receptor coactivators 1 and 2 mediate fetal-to-maternal signaling that initiates parturition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Steroid receptor coactivators – their role in immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small Molecule Inhibition of the Steroid Receptor Coactivators, SRC-3 and SRC-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bio-rad.com [bio-rad.com]

- 6. proteros.com [proteros.com]

- 7. Protocolo de inmunoelectrotransferencia, inmunotransferencia Western o Western Blotting [sigmaaldrich.com]

- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 9. bosterbio.com [bosterbio.com]

- 10. assaygenie.com [assaygenie.com]

- 11. goldbio.com [goldbio.com]

A Technical Guide to the Preclinical Anti-Tumor Activity of SI-2 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preliminary studies on the anti-tumor activity of SI-2 hydrochloride, a novel small-molecule inhibitor. The information presented herein is intended to guide further research and development of this compound as a potential therapeutic agent.

Core Mechanism of Action

This compound is a potent and selective inhibitor of Steroid Receptor Coactivator-3 (SRC-3), a protein often overexpressed in various cancers and considered a key driver of tumor growth and proliferation.[1][2] SRC-3 is a transcriptional coactivator that integrates signals from multiple pathways to regulate the expression of genes involved in cell growth, survival, and metastasis.[1][2] Unlike traditional approaches that aim to block protein function, SI-2 induces the degradation of the SRC-3 protein, thereby disrupting its oncogenic signaling.[2]

Quantitative In Vitro Efficacy

This compound has demonstrated significant cytotoxic effects against a panel of breast cancer cell lines, with IC50 values in the low nanomolar range, while showing minimal impact on normal cells.[1]

| Cell Line | Type | IC50 (nM) | Reference |

| MDA-MB-468 | Triple-Negative Breast Cancer | 3.4 | [1] |

| MCF-7 | Endocrine-Sensitive | ~5 | [1] |

| T47D | Endocrine-Sensitive | ~10 | [1] |

| BT-474 | Endocrine-Resistant | ~20 | [1] |

Quantitative In Vivo Efficacy

In preclinical animal models, this compound has shown significant anti-tumor activity, inhibiting primary tumor growth without observable toxicity.[1][2]

| Animal Model | Cancer Type | Dosing Regimen | Duration | Outcome | Reference |

| Orthotopic SCID mice | MDA-MB-468 Breast Cancer | 2 mg/kg, intraperitoneally, twice daily | 5 weeks | Significant inhibition of primary tumor growth | [1] |

Pharmacokinetic Profile

Pharmacokinetic studies in mice have provided initial insights into the absorption, distribution, metabolism, and excretion (ADME) properties of SI-2.

| Parameter | Value (at 20 mg/kg, i.p.) | Reference |

| Cmax | 3.0 µM | [1] |

| tmax | 0.25 h | [1] |

| t1/2 | 1.0 h | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound.

-

Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with various concentrations of this compound or vehicle control (DMSO) for 72 hours.

-

MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The IC50 values were calculated using non-linear regression analysis.

-

Cell Lysis: Cells treated with this compound were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using the BCA protein assay.

-

SDS-PAGE: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins were transferred to a PVDF membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies against SRC-3, PARP, and actin, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Cell Treatment: MDA-MB-468 cells were treated with this compound for 24 hours.[1]

-

Cell Staining: Cells were harvested, washed with PBS, and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells were analyzed by flow cytometry to quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis (Annexin V-positive, PI-positive).[1]

-

Tumor Cell Inoculation: MDA-MB-468 cells were inoculated into the mammary fat pads of female SCID mice.[1]

-

Treatment Initiation: Treatment commenced 14 days after tumor inoculation.[1]

-

Drug Administration: Mice were treated with this compound (2 mg/kg, i.p., twice daily) or PBS as a control.[1]

-

Monitoring: Tumor volume and body weight were measured weekly.

-

Endpoint Analysis: After 5 weeks of treatment, tumors were excised and weighed, and major organs were collected for histological analysis.[1]

Visualized Signaling Pathways and Workflows

Caption: Mechanism of action of this compound in cancer cells.

Caption: In vitro experimental workflow for evaluating SI-2.

Caption: In vivo experimental workflow for SI-2 evaluation.

References

The Role of SI-2 Hydrochloride in Blocking Cancer Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SI-2 hydrochloride is an innovative small-molecule inhibitor targeting Steroid Receptor Coactivator-3 (SRC-3), a protein frequently overexpressed in various cancers and considered a challenging therapeutic target.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role in blocking critical cancer signaling pathways through the degradation of SRC-3. The document details the impact of SI-2 on key oncogenic pathways, including PI3K/AKT/mTOR, MAPK/ERK, and STAT3, supported by quantitative data from preclinical studies. Furthermore, it offers detailed protocols for essential experimental assays to evaluate the efficacy of SI-2 and similar compounds, along with visual representations of signaling cascades and experimental workflows to facilitate a deeper understanding of its therapeutic potential.

Introduction to this compound and its Target: SRC-3

SRC-3, also known as Amplified in Breast Cancer 1 (AIB1), is a member of the p160 family of nuclear receptor coactivators.[2] Its role in cancer extends beyond its coactivator function, as it sits at the nexus of numerous intracellular signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[2][3] The overexpression of SRC-3 is a common feature in a variety of malignancies, including breast, prostate, lung, and pancreatic cancers.[1]

This compound is a potent and selective small-molecule inhibitor of SRC-3.[2][4] Unlike traditional inhibitors that block protein function, SI-2 triggers the degradation of the SRC-3 protein.[1][4] This leads to a significant reduction in SRC-3 levels within cancer cells, thereby disrupting the signaling pathways that are dependent on this coactivator.[1][5] Preclinical studies have demonstrated that SI-2 exhibits low nanomolar efficacy in killing breast cancer cells while showing minimal toxicity to normal cells.[2][3]

Mechanism of Action: SRC-3 Degradation

The primary mechanism of action of this compound is the induction of SRC-3 protein degradation.[1] While the precise molecular interactions are still under investigation, it is known that SI-2 binds to SRC-3, leading to its subsequent breakdown by the cellular machinery.[1] This targeted degradation of SRC-3 is a key event that precedes the downstream effects on various signaling pathways.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 3. kumc.edu [kumc.edu]

- 4. clyte.tech [clyte.tech]

- 5. Development of potent small-molecule inhibitors to drug the undruggable steroid receptor coactivator-3 - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Immunomodulatory Effects of SI-2 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SI-2 hydrochloride, a potent and selective small-molecule inhibitor of Steroid Receptor Coactivator-3 (SRC-3), is emerging as a significant modulator of the immune system. Primarily investigated for its anti-cancer properties, recent studies have elucidated its role in regulating inflammatory responses and shaping the tumor immune microenvironment. This technical guide provides an in-depth overview of the immunomodulatory effects of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to support further research and drug development in this promising area.

Introduction

Steroid Receptor Coactivator-3 (SRC-3), also known as Amplified in Breast Cancer 1 (AIB1), is a transcriptional coactivator that plays a crucial role in various cellular processes, including cell growth, proliferation, and differentiation. While its role in cancer is well-established, its functions within the immune system are now gaining significant attention. SRC-3 is involved in the regulation of cytokine production, the function of regulatory T cells (Tregs), and the inflammatory responses of macrophages.

This compound is a small molecule inhibitor that targets SRC-3 with high potency, exhibiting IC50 values in the low nanomolar range for inducing breast cancer cell death[1][2][3]. By inhibiting SRC-3, this compound not only exerts direct anti-tumor effects but also modulates the immune landscape, presenting a dual mechanism of action that is highly relevant for immuno-oncology and the treatment of inflammatory diseases. This guide will delve into the known immunomodulatory activities of this compound, with a focus on its impact on the NLRP3 inflammasome and the tumor immune microenvironment.

Quantitative Data on Immunomodulatory Effects

The following tables summarize the available quantitative data on the immunomodulatory effects of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Concentration | Effect | Reference |

| Cell Growth Inhibition (IC50) | MDA-MB-468 Breast Cancer Cells | 3.4 nM | Inhibition of cell proliferation | [3] |

| Cell Death (IC50) | Breast Cancer Cells | 3-20 nM | Induction of apoptosis | [1][2] |

| NLRP3 Inflammasome Activation | Not specified | Not specified | Specific blockade of activation | Not specified in abstracts |

Note: Specific IC50 values for NLRP3 inflammasome inhibition and cytokine release are not available in the provided search results.

Table 2: In Vivo Immunomodulatory Effects of this compound in Tumor Models

| Animal Model | Treatment | Immune Cell Population | Change | Reference |

| E0771 & 4T1 Breast Cancer (Syngeneic Mice) | SI-2 | CD4+ T Cells | Increased infiltration in tumors | Not specified in abstracts |

| E0771 & 4T1 Breast Cancer (Syngeneic Mice) | SI-2 | CD8+ T Cells | Increased infiltration in tumors | Not specified in abstracts |

| E0771 & 4T1 Breast Cancer (Syngeneic Mice) | SI-2 | NK Cells | Increased infiltration in tumors | Not specified in abstracts |

| E0771 & 4T1 Breast Cancer (Syngeneic Mice) | SI-2 | Regulatory T Cells (Tregs) | Decreased infiltration in tumors | Not specified in abstracts |

Note: Specific percentages of immune cell population changes are not detailed in the provided search results.

Key Signaling Pathways and Mechanisms of Action

This compound exerts its immunomodulatory effects through at least two key mechanisms: inhibition of the NLRP3 inflammasome and modulation of the tumor microenvironment via SRC-3 inhibition.

Inhibition of the NLRP3 Inflammasome

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune system by inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. This compound has been identified as a potent anti-inflammatory agent that specifically blocks NLRP3 inflammasome activation.

Caption: Inhibition of the NLRP3 Inflammasome Signaling Pathway by this compound.

Modulation of the Tumor Immune Microenvironment

By inhibiting SRC-3, this compound alters the composition of immune cells within the tumor microenvironment. It promotes a shift from an immunosuppressive to an anti-tumor immune landscape.

Caption: Modulation of the Tumor Immune Microenvironment by this compound via SRC-3 Inhibition.

Experimental Protocols

This section provides an overview of the methodologies employed in the investigation of this compound's immunomodulatory effects, based on available literature.

In Vitro NLRP3 Inflammasome Inhibition Assay

Objective: To determine the inhibitory effect of this compound on NLRP3 inflammasome activation in vitro.

Cell Line: Human monocytic cell line (THP-1) is commonly used for these assays.

Protocol Overview:

-

Cell Culture and Differentiation:

-

Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Differentiate THP-1 monocytes into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL) for 24-48 hours.

-

-

NLRP3 Inflammasome Priming and Activation:

-

Prime the differentiated THP-1 cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

-

Wash the cells to remove LPS.

-

Treat the cells with various concentrations of this compound for a defined period (e.g., 1 hour).

-

Induce NLRP3 inflammasome activation with a second signal, such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM), for 30-60 minutes.

-

-

Assessment of Inhibition:

-

Collect the cell culture supernatants.

-

Measure the concentration of secreted IL-1β and IL-18 using commercially available ELISA kits.

-

Cell lysates can be analyzed by Western blot to assess the cleavage of caspase-1 and pro-IL-1β.

-

Caption: Experimental Workflow for In Vitro NLRP3 Inflammasome Inhibition Assay.

In Vivo Tumor Microenvironment Analysis

Objective: To evaluate the effect of this compound on the immune cell composition within tumors in a syngeneic mouse model.

Animal Models: C57BL/6 mice for the E0771 breast cancer model and BALB/c mice for the 4T1 breast cancer model.

Protocol Overview:

-

Tumor Implantation:

-

Inject E0771 or 4T1 breast cancer cells into the mammary fat pad of the respective mouse strain.

-

Allow tumors to grow to a palpable size.

-

-

This compound Treatment:

-

Administer this compound to the tumor-bearing mice via a suitable route (e.g., intraperitoneal or oral gavage) at a predetermined dose and schedule. A vehicle control group should be included.

-

-

Tumor and Spleen Collection:

-

At the end of the treatment period, euthanize the mice and excise the tumors and spleens.

-

-

Immune Cell Isolation and Analysis:

-

Immunohistochemistry (IHC):

-

Fix tumor tissues in formalin and embed in paraffin.

-

Prepare tissue sections and perform IHC staining for immune cell markers such as CD4, CD8, and Foxp3.

-

Quantify the number of positive cells per field of view.

-

-

Flow Cytometry:

-

Mechanically and enzymatically digest the tumor tissue to obtain a single-cell suspension.

-

Prepare single-cell suspensions from the spleens as a systemic immune control.

-

Stain the cells with fluorescently labeled antibodies against various immune cell surface markers (e.g., CD45, CD3, CD4, CD8, NK1.1, Foxp3).

-

Analyze the cell populations using a flow cytometer.

-

-

Intracellular Cytokine Staining:

-

Isolate immune cells from tumors and spleens.

-

Stimulate the cells in vitro with agents like PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A).

-

Perform surface staining for cell markers, followed by fixation, permeabilization, and intracellular staining for cytokines like IFN-γ and TNF-α.

-

Analyze by flow cytometry.

-

-

Caption: Experimental Workflow for In Vivo Tumor Microenvironment Analysis.

Conclusion and Future Directions

This compound demonstrates significant immunomodulatory potential, acting as a potent anti-inflammatory agent through the inhibition of the NLRP3 inflammasome and as a modulator of the tumor immune microenvironment by targeting SRC-3. These dual functions position this compound as a promising candidate for further investigation in the fields of immuno-oncology and inflammatory diseases.

Future research should focus on:

-

Dose-response studies: Establishing clear dose-dependent effects of this compound on cytokine production and immune cell populations.

-

Mechanism of NLRP3 inhibition: Elucidating the precise molecular interactions between this compound and the components of the NLRP3 inflammasome.

-

Broader immune profiling: Investigating the effects of this compound on other immune cell types and their functions.

-

Combination therapies: Exploring the synergistic potential of this compound with other immunotherapies, such as checkpoint inhibitors.

This technical guide provides a foundational understanding of the immunomodulatory effects of this compound. The detailed methodologies and visualized pathways are intended to facilitate further research and accelerate the translation of these findings into novel therapeutic strategies.

References

SI-2 Hydrochloride: A Novel Anti-Inflammatory Agent Targeting the NLRP3 Inflammasome

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SI-2 hydrochloride, a specific small molecule inhibitor of the lysine acetyltransferase KAT13B, also known as Steroid Receptor Coactivator-3 (SRC-3), has emerged as a potent anti-inflammatory agent. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by available preclinical data. The primary mode of its anti-inflammatory activity is the inhibition of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases. This compound achieves this by disrupting the crucial interaction between NLRP3 and the adaptor protein ASC, thereby preventing inflammasome assembly and subsequent inflammatory cytokine release. Furthermore, given the established role of its target, SRC-3, in modulating the NF-κB signaling pathway, this compound may also exert its anti-inflammatory effects by attenuating the priming signal for NLRP3 inflammasome activation. This document summarizes quantitative data, details experimental protocols for studying its effects, and provides visual representations of the involved signaling pathways to facilitate further research and development of this compound as a potential therapeutic for inflammatory disorders.

Introduction

Chronic inflammation is a significant contributing factor to the pathogenesis of numerous diseases, including autoimmune disorders, metabolic syndromes, and neurodegenerative diseases. The Nod-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune response by triggering the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18). Aberrant activation of the NLRP3 inflammasome is a hallmark of many inflammatory conditions, making it an attractive target for therapeutic intervention.

This compound is a specific inhibitor of the lysine acetyltransferase KAT13B (SRC-3).[1] While initially investigated for its anti-cancer properties, recent studies have highlighted its potent anti-inflammatory effects mediated through the inhibition of the NLRP3 inflammasome.[1] This guide will delve into the molecular mechanisms, experimental validation, and future potential of this compound as a novel anti-inflammatory therapeutic.

Mechanism of Action

The anti-inflammatory action of this compound is primarily attributed to its ability to block the activation of the NLRP3 inflammasome. This inhibition occurs through a specific molecular interaction that disrupts the formation of the active inflammasome complex.

Inhibition of NLRP3 Inflammasome Assembly

The activation of the NLRP3 inflammasome is a two-step process: priming and activation. The priming step, often initiated by signals from Toll-like receptors (TLRs) that activate the nuclear factor-kappa B (NF-κB) pathway, leads to the increased expression of NLRP3 and pro-IL-1β. The activation step is triggered by a variety of stimuli, leading to the assembly of the NLRP3 inflammasome complex, which consists of NLRP3, the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.

This compound intervenes in the activation step. It has been demonstrated that SI-2 does not affect the acetylation of NLRP3, a post-translational modification implicated in its activation.[1] Instead, SI-2 directly disrupts the protein-protein interaction between NLRP3 and ASC.[1] This disruption prevents the formation of ASC specks, which are large signaling platforms essential for the recruitment and activation of pro-caspase-1. Consequently, the cleavage of pro-IL-1β and pro-IL-18 into their mature, active forms is inhibited.

Potential Modulation of NF-κB Signaling

The target of this compound, SRC-3, has been shown to function as a coactivator for NF-κB, enhancing its transcriptional activity. The NF-κB signaling pathway is a critical regulator of inflammatory gene expression and provides the priming signal for NLRP3 inflammasome activation. By inhibiting SRC-3, this compound may indirectly suppress the NF-κB pathway, leading to reduced expression of NLRP3 and pro-IL-1β. This would represent a dual mechanism of action, where SI-2 not only blocks the assembly of the inflammasome but also dampens the initial priming signal required for its activation. Further research is needed to fully elucidate the direct effects of SI-2 on NF-κB signaling.

Quantitative Data

While specific quantitative data for the anti-inflammatory effects of this compound are still emerging, preliminary data from related studies provide a basis for its potency.

| Parameter | Value | Cell Line/Model | Reference |

| IC50 (Breast Cancer Cell Death) | 3-20 nM | Breast cancer cell lines | [2] |

| In vivo Efficacy (Tumor Growth Inhibition) | 2 mg/kg (twice daily for 5 weeks) | MDA-MB-468 breast cancer mouse model | [2] |